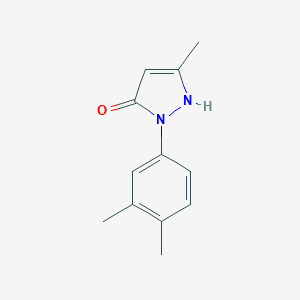

2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-4-5-11(6-9(8)2)14-12(15)7-10(3)13-14/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWBJCSXUJIDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C=C(N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471326 | |

| Record name | 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

277299-70-4 | |

| Record name | 1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0277299704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AK83UFD4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one

This guide provides a comprehensive technical overview for the synthesis of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one, a significant heterocyclic compound within the pyrazolone class. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the synthetic pathway, mechanistic underpinnings, and practical considerations for its preparation and characterization.

Introduction: The Significance of Pyrazolone Scaffolds

Pyrazolone derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1][2][3] These five-membered heterocyclic compounds are integral to the development of various therapeutic agents, including those with antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[4][5] The specific compound, this compound, is a notable intermediate and is also identified as an impurity in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[6][7][] A thorough understanding of its synthesis is therefore crucial for both quality control in pharmaceutical manufacturing and for the exploration of new chemical entities based on the pyrazolone core.

Synthetic Strategy: The Knorr Pyrazole Synthesis

The most direct and widely employed method for the synthesis of this compound is the Knorr pyrazole synthesis. This classical organic reaction involves the condensation of a β-ketoester with a hydrazine derivative.[9][10][11] In this specific synthesis, ethyl acetoacetate serves as the β-ketoester, and 3,4-dimethylphenylhydrazine hydrochloride is the hydrazine component.

Reaction Mechanism

The Knorr pyrazole synthesis proceeds through a well-established acid-catalyzed mechanism.[9][10][12][13] The reaction commences with the nucleophilic attack of the hydrazine on the more electrophilic ketone carbonyl of the β-ketoester, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom of the hydrazine on the ester carbonyl. Finally, dehydration yields the stable pyrazolone ring.[12][14]

Caption: Experimental workflow for the synthesis of the target compound.

Characterization and Analytical Data

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected analytical data for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol [6] |

| Appearance | Light yellow to off-white solid [5] |

| Melting Point | 121.0 to 125.0 °C [15] |

Spectroscopic Data

-

¹H NMR (300 MHz, d6-DMSO): δ 11.30 (br s, 1H), 7.49 (d, J = 1.4 Hz, 1H), 7.43 (dd, J = 8.2 Hz, 1H), 7.14 (d, J = 8.2 Hz, 1H), 5.31 (s, 1H), 2.22 (s, 3H), 2.20 (s, 3H), 2.08 (s, 3H). [6][15]* Mass Spectrometry (ES): m/z 203 [M + H]⁺. [6][15]* Infrared (IR) Spectroscopy: Expected characteristic peaks would include N-H stretching (around 3200 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and C=N stretching (around 1600 cm⁻¹). [16]

Safety Precautions

The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

3,4-Dimethylphenylhydrazine hydrochloride: This compound is a hydrazine derivative and should be handled with care. Hydrazines are known to be toxic. [11][12]Avoid inhalation, ingestion, and skin contact.

-

Ethyl acetoacetate: This is a flammable liquid and an irritant. Keep away from heat and open flames.

-

Glacial Acetic Acid: This is a corrosive liquid that can cause severe skin burns and eye damage. Handle with appropriate gloves and eye protection.

-

Diethyl Ether: This is an extremely flammable liquid. Ensure there are no ignition sources in the vicinity during its use.

Always consult the Safety Data Sheets (SDS) for each reagent before commencing the synthesis.

Conclusion

The Knorr pyrazole synthesis provides an efficient and reliable method for the preparation of this compound. This guide has detailed the synthetic protocol, the underlying reaction mechanism, and the necessary characterization and safety considerations. A thorough understanding of this synthesis is vital for researchers working on the development of novel pharmaceuticals and for ensuring the quality and purity of related active pharmaceutical ingredients. The versatility of the pyrazolone scaffold ensures that it will remain an area of active research in medicinal chemistry for the foreseeable future.

References

- Knorr Pyrazole Synthesis. Name-Reaction.com.

- The diverse pharmacological importance of Pyrazolone Derivatives : A Review. Semantic Scholar.

- Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research.

- Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. PubMed.

- Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.

- Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Slideshare.

- The diverse pharmacological importance of Pyrazolone Derivatives : A Review. ResearchGate.

- Knorr Pyrazole Synthesis. Chem Help Asap.

- Recent applications of pyrazole and its substituted analogs. ResearchGate.

- Cas 277299-70-4,2-(3,4-Dimethylphenyl). LookChem.

- Synthesis and characterization of novel pyrazolone derivatives. ScienceDirect.

- Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. ResearchGate.

- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.

- Facile synthesis, characterization and spectral evaluation of some new pyrazolone derivatives. ResearchGate.

- 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | C12H14N2O | CID. PubChem.

- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health.

- High Quality this compound CAS 277299-70-4. Hubei Aoks Bio-Tech Co.,Ltd.

- Knorr pyrrole synthesis. Wikipedia.

- The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. YouTube.

- Acetone hydrazone. Organic Syntheses Procedure.

- Synthesis of some 4‐Substituted 2,3‐Dimethyl‐1‐phenyl‐3‐pyrazolin‐5‐ones. ResearchGate.

- Pyrazole synthesis. Organic Chemistry Portal.

- Safety and Handling of Hydrazine. DTIC.

- Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. National Institutes of Health.

- Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,.... ResearchGate.

- 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one. China pharmaceutical chemical.

Sources

- 1. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. allresearchjournal.com [allresearchjournal.com]

- 5. gneechem.com [gneechem.com]

- 6. 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | 277299-70-4 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 9. name-reaction.com [name-reaction.com]

- 10. jk-sci.com [jk-sci.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 14. rsc.org [rsc.org]

- 15. echemi.com [echemi.com]

- 16. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Characterization of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one

Preamble: The Significance of a Key Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth technical overview of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one (CAS No. 277299-70-4), a heterocyclic compound belonging to the versatile pyrazolone class. The significance of this molecule is underscored by its critical role as a key intermediate and known impurity in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia[1][2][].

Pyrazolone derivatives have long been a subject of intense research due to their wide spectrum of pharmacological activities, including analgesic and anti-inflammatory properties[4][5]. A precise and thorough understanding of the identity, purity, and structural integrity of this intermediate is therefore not merely an academic exercise but a critical quality control parameter in the production of a vital therapeutic agent. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed examination of the synthesis, structural elucidation, and analytical methodologies required for the comprehensive characterization of this compound.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its molecular structure and fundamental physical properties. These data serve as the primary reference for all subsequent analytical investigations.

Caption: Molecular structure of this compound.

The compound's key physicochemical properties are summarized in the table below, providing a baseline for its handling, storage, and analysis.

| Property | Value | Source(s) |

| CAS Number | 277299-70-4 | [4][6] |

| Molecular Formula | C₁₂H₁₄N₂O | [1][7] |

| Molecular Weight | 202.25 g/mol | [1][][7] |

| Appearance | Pale Beige to Light Beige Solid | [8] |

| Melting Point | 121.0 - 125.0 °C | [5][9] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [8] |

| IUPAC Name | This compound | [][10] |

Synthesis Pathway and Rationale

The most common and efficient synthesis of this pyrazolone is achieved through a classical Knorr-type cyclocondensation reaction. This method involves the reaction between a substituted phenylhydrazine and a β-ketoester, in this case, 3,4-dimethylphenylhydrazine and ethyl acetoacetate[1].

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures[1].

-

Reagent Charging: To a suitable reaction vessel equipped with a stirrer and reflux condenser, add glacial acetic acid (250 mL). Sequentially add 3,4-dimethylphenylhydrazine hydrochloride (17.7 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol) with stirring.

-

Causality Insight: Glacial acetic acid serves as both the solvent and an acid catalyst for the condensation. Sodium acetate is a crucial base that neutralizes the hydrochloride salt of the hydrazine, liberating the free base necessary for the initial nucleophilic attack on the keto group of ethyl acetoacetate.

-

-

Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Solvent Removal: After completion, cool the mixture to room temperature and remove the acetic acid solvent under reduced pressure using a rotary evaporator.

-

Work-up and Extraction: Dissolve the resulting residue in diethyl ether (1 L). Wash the ether layer carefully with a saturated aqueous solution of sodium bicarbonate (5 x 200 mL) until effervescence ceases.

-

Causality Insight: The bicarbonate wash is critical to neutralize and remove any remaining acetic acid, which would otherwise contaminate the final product.

-

-

Isolation: Separate the organic (ether) layer. Remove the ether by evaporation under reduced pressure to yield the crude product.

-

Purification (if necessary): The product, typically obtained with high purity (e.g., 76% yield), can be further purified by recrystallization from a suitable solvent system like ethanol/water if required[1].

Structural Elucidation and Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. The proton (¹H) NMR spectrum provides definitive evidence for the arrangement of hydrogen atoms.

¹H NMR Spectral Data (300 MHz, DMSO-d₆) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 11.30 | br s | - | 1H | NH (enol tautomer, exchangeable) |

| 7.49 | d | 1.4 | 1H | Ar-H |

| 7.43 | dd | 8.2 | 1H | Ar-H |

| 7.14 | d | 8.2 | 1H | Ar-H |

| 5.31 | s | - | 1H | C4-H (pyrazolone ring) |

| 2.22 | s | - | 3H | Ar-CH₃ |

| 2.20 | s | - | 3H | Ar-CH₃ |

| 2.08 | s | - | 3H | C5-CH₃ (pyrazolone ring) |

Note: The broad singlet at 11.30 ppm suggests the presence of the enol tautomer in DMSO solution, a common phenomenon for pyrazolones[11].

Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function, Fourier transform, phase correct, and baseline correct the spectrum. Integrate all signals and reference the spectrum to the residual DMSO solvent peak (δ 2.50 ppm).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound, providing a fundamental check of its identity.

-

Expected Ion: [M+H]⁺

-

Calculated m/z: 203.1184

-

Observed m/z (ESI): 203[1]

Protocol for ESI-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500). The observation of a base peak at m/z 203 confirms the protonated molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected Characteristic FTIR Absorption Bands for Pyrazolones

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2900 | C-H Stretch | Aliphatic (Methyl) C-H |

| ~1700 | C=O Stretch | Pyrazolone Ring Carbonyl |

| ~1600 | C=N Stretch | Pyrazolone Ring Imine |

| 1500 - 1400 | C=C Stretch | Aromatic Ring |

Source: Data compiled from general pyrazolone spectra[12][13][14].

Protocol for FTIR Analysis (ATR Method):

-

Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

-

Analysis: Identify the characteristic peaks corresponding to the functional groups listed above.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of pharmaceutical intermediates and identifying any process-related impurities. A robust, validated Reverse-Phase (RP-HPLC) method is essential for quality control.

Caption: A typical RP-HPLC workflow for the analysis of pyrazolone derivatives.

Representative RP-HPLC Method Protocol

This method is designed based on common practices for analyzing pyrazolone derivatives[15][16][17]. Method validation according to ICH Q2(R1) guidelines is required for use in a regulated environment[15].

-

Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector[18].

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[16].

-

Mobile Phase: An isocratic mixture of Acetonitrile (ACN) and water (containing 0.1% Trifluoroacetic Acid, TFA) in a 75:25 v/v ratio[15].

-

Causality Insight: ACN is the organic modifier that controls retention. Water is the weak solvent. TFA is an ion-pairing agent that improves peak shape for nitrogen-containing compounds by minimizing interactions with residual silanols on the silica support.

-

-

Flow Rate: 1.0 mL/min[16].

-

Column Temperature: 25 °C.

-

Detection Wavelength: 237 nm (A wavelength scan using a PDA detector is recommended to determine the absorbance maximum for optimal sensitivity)[17].

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution by dissolving the compound in the mobile phase to a concentration of ~1 mg/mL. Further dilute to create working standards (e.g., 0.1 mg/mL) for analysis.

-

Analysis and Purity Calculation: Inject the sample and integrate the resulting chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Conclusion

The comprehensive characterization of this compound is achieved through a synergistic application of synthetic chemistry and modern analytical techniques. The Knorr cyclocondensation provides a reliable route to its synthesis. The compound's identity and structure are unequivocally confirmed by a combination of NMR, MS, and FTIR spectroscopy, each providing complementary and essential pieces of the structural puzzle. Furthermore, RP-HPLC serves as an indispensable tool for quantifying its purity, a critical parameter for its use in the synthesis of the active pharmaceutical ingredient Eltrombopag[19][20][21]. The methodologies and data presented in this guide constitute a robust framework for the quality control and analytical assessment of this important pharmaceutical intermediate.

References

- Al-Odayni, A.-B., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... ChemistrySelect.

- International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.

- Patel, D. R., et al. (2021). Process for the preparation of Eltrombopag olamine and its intermediates. U.S. Patent No. 11,161,821 B2.

- Quick Company. (n.d.). An Improved Process For The Preparation Of Intermediate Used In The.

- ResearchGate. (n.d.). Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)....

- Ashtekar, M. D., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of.... ResearchGate.

- Veeprho. (n.d.). Eltrombopag Pyrazole Impurity | CAS 277299-70-4.

- PubChem. (n.d.). 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.

- Pharmacompass. (n.d.). CAS 277299-70-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.

- Chem-Impex. (n.d.). 1-(3,4-Dimethylphenyl)-3-methyl-5-pyrazolone.

- Patel, A. K., et al. (2017). Process for the preparation of eltrombopag olamine. WIPO Patent No. WO2017081014A1.

- ResearchGate. (n.d.). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP).

- ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives.

- Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.

- LookChem. (n.d.). Cas 277299-70-4,2-(3,4-Dimethylphenyl).

- Wang, Y., et al. (2015). Method for preparing eltrombopag. WIPO Patent No. WO2015139536A1.

- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.

- PubChem. (n.d.). Eltrombopag.

- PubChem. (n.d.). 1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one.

Sources

- 1. 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | 277299-70-4 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 4. CAS 277299-70-4: 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-meth… [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. clearsynth.com [clearsynth.com]

- 7. 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | C12H14N2O | CID 3714577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one CAS#: 277299-70-4 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. veeprho.com [veeprho.com]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. ijcpa.in [ijcpa.in]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. US11161821B2 - Process for the preparation of Eltrombopag olamine and its intermediates - Google Patents [patents.google.com]

- 20. An Improved Process For The Preparation Of Intermediate Used In The [quickcompany.in]

- 21. Eltrombopag | C25H22N4O4 | CID 135449332 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Comprehensive Spectroscopic Analysis of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one

Foreword: The Imperative of Structural Verification

In the landscape of pharmaceutical research and development, the unambiguous characterization of chemical entities is the bedrock of scientific integrity and regulatory compliance. Molecules such as 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one, a known intermediate and potential impurity in the synthesis of active pharmaceutical ingredients like Eltrombopag, demand rigorous analytical scrutiny.[][2] This guide provides a multi-faceted spectroscopic framework for the definitive structural elucidation and characterization of this target compound. Our approach moves beyond mere data reporting, focusing instead on the causal logic behind technique selection and the integration of data into a cohesive, self-validating structural proof.

Molecular Blueprint: Structure and Inherent Tautomerism

Before delving into spectral analysis, understanding the molecule's fundamental structure is paramount. This compound possesses a pyrazolone core, a five-membered heterocyclic ring, substituted with a methyl group and a 3,4-dimethylphenyl group.

Caption: Molecular structure of the target compound.

It is critical to recognize that pyrazolone rings can exhibit tautomerism, which may influence spectroscopic outcomes depending on the solvent and physical state.[3] A comprehensive analysis must account for this possibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy stands as the cornerstone of structural elucidation, providing an unparalleled view of the molecule's carbon-hydrogen framework.[4][5] By analyzing chemical shifts, signal multiplicities, and coupling constants, we can piece together the precise connectivity of the atoms.

Proton (¹H) NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides the most sensitive probe into the molecule's structure, mapping the chemical environment of every proton. For our target molecule, we anticipate distinct signals for the aromatic, pyrazolone, and methyl protons. Published data for this specific compound in DMSO-d₆ provides an excellent reference for our predictions.[6]

Predicted ¹H NMR Spectral Data (300 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrazolone NH (Tautomer) | ~11.30 | Broad Singlet | 1H |

| Aromatic H (Position 2') | ~7.49 | Doublet (d) | 1H |

| Aromatic H (Position 6') | ~7.43 | Doublet of Doublets (dd) | 1H |

| Aromatic H (Position 5') | ~7.14 | Doublet (d) | 1H |

| Pyrazolone CH (Position 4) | ~5.31 | Singlet (s) | 1H |

| Aromatic CH₃ (Position 3'/4') | ~2.22 | Singlet (s) | 3H |

| Aromatic CH₃ (Position 4'/3') | ~2.20 | Singlet (s) | 3H |

| Pyrazolone CH₃ (Position 5) | ~2.08 | Singlet (s) | 3H |

Data derived from ChemicalBook synthesis report.[6]

Caption: Correlation map for predicted ¹H NMR signals.

Carbon (¹³C) NMR Spectroscopy

Expertise & Rationale: ¹³C NMR complements the proton data by defining the carbon skeleton. While less sensitive, it is essential for confirming the number of unique carbon environments and identifying quaternary carbons, which are invisible in ¹H NMR. We expect 12 distinct signals corresponding to the 12 carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Position 3) | 165 - 175 |

| Aromatic & Pyrazolone C (C-N, C=C) | 100 - 150 |

| Aromatic CH₃ | 15 - 25 |

| Pyrazolone CH₃ | ~11 - 15 |

Ranges are based on typical values for pyrazolone derivatives.[7][8][9][10]

Self-Validating NMR Protocol

This protocol ensures reproducibility and data integrity.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound.[4]

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence tautomeric equilibrium.[3]

-

Transfer the solution to a 5 mm NMR tube.

-

Add a minimal amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

-

Data Acquisition (400/500 MHz Spectrometer):

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-32) to achieve a high signal-to-noise ratio.[4]

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance of ¹³C.[4]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Rationale: MS provides two vital pieces of information: the precise molecular weight, which helps confirm the molecular formula, and the fragmentation pattern, which acts as a structural fingerprint.

Expected Mass Spectrum Data: The molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol .[][6][11]

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule, [M+H]⁺, at m/z 203.11 .[6]

-

Fragmentation: Pyrazole rings typically undergo characteristic fragmentation, often involving the loss of stable neutral molecules.[12][13]

Predicted Fragmentation Pathway

Caption: A plausible MS fragmentation pathway.

Self-Validating MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution directly into the source. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Tandem MS (MS/MS): Isolate the parent ion (m/z 203) in the first mass analyzer and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions, confirming the proposed fragmentation pathways.[14]

Vibrational Spectroscopy (FT-IR): Functional Group Identification

Expertise & Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups within a molecule based on their unique vibrational frequencies.[3][4]

Predicted Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic C-H |

| ~2920 | C-H Stretch | Aliphatic (Methyl) C-H |

| ~1700 | C=O Stretch | Pyrazolone Carbonyl |

| 1500 - 1600 | C=C / C=N Stretch | Aromatic & Pyrazolone Rings |

Characteristic frequencies are based on data for similar pyrazolone structures.[7][8][15]

Self-Validating FT-IR Protocol:

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.[4]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty sample compartment or a pure KBr pellet must be recorded and subtracted from the sample spectrum.

Electronic Spectroscopy (UV-Vis): Probing Conjugation

Expertise & Rationale: UV-Visible spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. It is particularly useful for characterizing compounds with conjugated π-systems, like the one formed by the interplay between the pyrazolone and phenyl rings.[3][5]

Predicted UV-Vis Absorption Data: The conjugated system is expected to produce strong absorption bands corresponding to π-π* transitions.[16] The exact position of the absorption maximum (λmax) is solvent-dependent.[5] For pyrazolone derivatives, these transitions are typically observed in the 240-350 nm range.[5][16]

Self-Validating UV-Vis Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).[17]

-

Perform serial dilutions to obtain a concentration that gives a maximum absorbance reading between 0.5 and 1.5.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).

-

Scan across a wavelength range of 200-800 nm to record the absorption spectrum.

Integrated Analytical Workflow: A Holistic Approach

The true power of spectroscopic analysis lies not in a single technique but in the synergistic integration of all data. A discrepancy in one analysis can be resolved by another, leading to a highly confident structural assignment.

Sources

- 2. clearsynth.com [clearsynth.com]

- 3. jocpr.com [jocpr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | 277299-70-4 [chemicalbook.com]

- 7. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | C12H14N2O | CID 3714577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BiblioBoard [openresearchlibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdnsciencepub.com [cdnsciencepub.com]

2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one CAS number 277299-70-4

An In-Depth Technical Guide to 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one (CAS 277299-70-4): Synthesis, Analysis, and Control as a Key Process Intermediate

Introduction

This compound is a substituted pyrazolone derivative of significant interest not as a therapeutic agent itself, but as a critical process-related impurity and key starting material in the synthesis of Eltrombopag.[1][2] Eltrombopag is a potent, orally bioavailable thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia.[3] For researchers, process chemists, and quality control analysts in drug development, understanding the lifecycle of this specific pyrazolone—from its intentional synthesis to its ultimate fate as a potential impurity in the final active pharmaceutical ingredient (API)—is paramount for ensuring drug product quality and safety.

This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, its mechanistic origin as an Eltrombopag-related impurity, its potential toxicological relevance based on its chemical class, and robust analytical methodologies for its control.

Physicochemical Properties

A clear understanding of the fundamental properties of a molecule is the foundation of all subsequent analytical and process development. The key physicochemical properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 277299-70-4 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O | [2] |

| Molecular Weight | 202.25 g/mol | [1] |

| IUPAC Name | 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one | PubChem |

| Synonyms | Eltrombopag Pyrazole Impurity, Eltrombopag Impurity 11 | [1][4] |

| Appearance | Pale Beige to Light Beige Solid | Pharmaffiliates |

| Storage | 2-8°C, Refrigerator | Clearsynth |

Genesis of the Compound: Synthesis and Role in Eltrombopag Production

The relevance of this pyrazolone is inextricably linked to the manufacturing process of Eltrombopag. It is not an accidental byproduct but rather a key building block. Therefore, any unreacted starting material will be a primary process-related impurity that must be monitored and controlled in the final drug substance.

Directed Synthesis for Use as a Reference Standard

To accurately quantify this compound as an impurity, a pure reference standard is required. The most direct and well-established method for synthesizing pyrazolones is the Knorr pyrazolone synthesis. This involves the condensation reaction between a hydrazine derivative and a β-ketoester.[5]

The synthesis proceeds by reacting 3,4-dimethylphenylhydrazine with ethyl acetoacetate. The causality is clear: the hydrazine provides the N1 and N2 atoms of the pyrazole ring, while the ethyl acetoacetate provides the carbon backbone (C3, C4, C5) and the characteristic carbonyl group.

Experimental Protocol: Knorr Pyrazolone Synthesis

-

Vessel Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add glacial acetic acid (250 mL).

-

Charge Reactants: Add 3,4-dimethylphenylhydrazine hydrochloride (17.7 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and sodium acetate (8.2 g, 0.1 mol) to the flask.

-

Reaction: Heat the mixture to reflux and maintain for approximately 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, remove the acetic acid under reduced pressure. Dissolve the resulting residue in diethyl ether (1 L) and wash thoroughly with a saturated aqueous solution of sodium bicarbonate (5 x 200 mL) to remove any remaining acid.

-

Isolation: Separate the ether layer and evaporate the solvent to yield the crude product. Recrystallization from a suitable solvent like ethanol can be performed for further purification. The expected yield is approximately 76%.

Formation as an Impurity in Eltrombopag Synthesis

The final step in many reported syntheses of Eltrombopag involves an azo coupling reaction between the pyrazolone (our topic compound) and a biphenyl hydrazine precursor, 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.[6]

This pathway illuminates the critical nature of this compound. It is not a degradation product but a direct precursor. Therefore, controlling the stoichiometry of the final coupling reaction and implementing a robust purification strategy for the Eltrombopag API are essential to minimize the level of this unreacted starting material in the final product.

Toxicological Profile and Rationale for Control

No specific toxicological studies have been published for this compound itself. However, as a member of the pyrazolone class, its potential for biological activity cannot be ignored. Historically, several pyrazolone derivatives (like aminopyrine and phenylbutazone) have been used as potent analgesic and anti-inflammatory drugs.[7][8]

However, their use has been limited due to significant safety concerns, including:

-

Hepatotoxicity: Liver damage has been reported after prolonged use of some pyrazolone drugs.[7][9]

-

Blood Dyscrasias: Severe adverse effects such as agranulocytosis (a sharp drop in white blood cells) have been associated with older drugs in this class, such as aminopyrine.[5][8]

Given these class-wide effects, the principle of toxicological control mandates that any structurally related impurity in a new drug substance must be strictly limited. The International Council for Harmonisation (ICH) guideline Q3A(R2) requires that impurities be identified, reported, and qualified at specific thresholds. The presence of the pyrazolone structural alert necessitates its careful control to ensure patient safety.

Analytical Control Strategy: RP-HPLC Method

A robust, stability-indicating analytical method is required to detect and quantify this pyrazolone impurity in the Eltrombopag API. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the industry standard for this task.[10][11] The following protocol is a representative method synthesized from published literature on Eltrombopag impurity analysis.

Analytical Workflow

The process of analyzing a batch of API for this impurity follows a structured, self-validating workflow.

Detailed HPLC Protocol

This method is designed to provide sufficient resolution between the main Eltrombopag peak and all related impurities, including the target pyrazolone.

-

Chromatographic System:

-

Reagents and Solutions:

-

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 100 | 0 |

| 35 | 30 | 70 |

| 36 | 100 | 0 |

| 40 | 100 | 0 |

-

System Suitability:

-

A solution containing both Eltrombopag and the pyrazolone impurity should be injected.

-

Resolution: The resolution between the Eltrombopag peak and the pyrazolone impurity peak must be > 2.0.

-

Tailing Factor: The tailing factor for the Eltrombopag peak should be ≤ 2.0.

-

Theoretical Plates: The number of theoretical plates for the Eltrombopag peak should be > 2000.

-

-

Quantification:

-

The amount of the pyrazolone impurity is typically calculated using the principle of area normalization or, for higher accuracy, against an external standard of the purified impurity at a known concentration. The reporting threshold for impurities is often set at 0.05%, with identification required above 0.10% and qualification above 0.15% as per ICH guidelines.

-

Conclusion

This compound is a compound of high importance in the field of pharmaceutical development. Its primary significance lies in its role as a direct precursor to the drug Eltrombopag, and consequently, as a critical process-related impurity that must be rigorously controlled. A thorough understanding of its synthesis allows for the preparation of reference standards, while knowledge of its origin within the Eltrombopag process informs purification and control strategies. Given the toxicological alerts associated with the pyrazolone class, robust and validated analytical methods, such as the RP-HPLC protocol detailed herein, are essential components of a comprehensive quality control system to ensure the safety and efficacy of the final drug product.

References

- SynThink Research Chemicals. Eltrombopag EP Impurities & USP Related Compounds. SynThink.

- Sankarsana, T. S. J. M., et al. (2018). Stability Indicating UHPLC Method Development and Validation for Estimation of Eltrombopag and its Related Impurities in Tablet Dosage form. Indo American Journal of Pharmaceutical Sciences, 5(11), 11986-11995.

- Srinivasachary, K., et al. (2020). Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine. Asian Journal of Chemistry, 32(12), 3051-3056.

- Mariappan, G., et al. (2011). Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. Saudi Pharmaceutical Journal, 19(4), 241-247.

- Bien, E., et al. (1981). [Hepatotoxicological studies of pyrazolone derivatives on rats. Part 1: The study of aminophenazone (author's transl)]. Die Pharmazie, 36(7), 492-500.

- Srinivasachary, K., et al. (2020). Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine. Asian Publication Corporation.

- Okonek, S., & Reinecke, H. J. (1983). Acute toxicity of pyrazolones. The American journal of medicine, 75(5A), 94-98.

- Demirhan, T., et al. (2024). Impurity assessment, development and validation of an RP-HPLC method for the determination of eleven potential impurities of eltrombopag precursor. Journal of Pharmaceutical and Biomedical Analysis, 244, 116085.

- Wang, Y., et al. (2015). Method for preparing eltrombopag. Google Patents, WO2015139536A1.

- Demirhan, T., et al. (2024). Impurity assessment, development and validation of an RP-HPLC method for the determination of eleven potential impurities of eltrombopag precursor. ResearchGate.

- Daicel Pharma Standards. Eltrombopag Impurities Manufacturers & Suppliers. Daicel.

- Ali, O. I., et al. (2022). Development and Validation of Eltrombopag Determination in Human Plasma Blood by HPLC-MS Method. ResearchGate.

- Gangu, S., et al. (2024). A COMPREHENSIVE REVIEW ON ANALYTICAL METHODS USED FOR ESTIMATION OF ELTROMBOPAG OLAMINE. Indo American Journal of Pharmaceutical Sciences.

- Patel, A. I., et al. (2020). Stability indicating analytical method development and validation of eltrombopag olamine in tablet dosage form by RP-UPLC. ResearchGate.

- Naarini Molbio Pharma. Eltrombopag Pyrazole Impurity. Naarini Molbio Pharma.

- Brogden, R. N. (1986). Pyrazolone derivatives. Drugs, 32 Suppl 4, 60-70.

- Kulkarni, S. (2013). The diverse pharmacological importance of Pyrazolone Derivatives: A Review. Chronicles of Young Scientists, 4(1), 1.

Sources

- 1. Naarini Molbio Pharma [naarini.com]

- 2. 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | 277299-70-4 [chemicalbook.com]

- 3. Eltrombopag Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. CAS 277299-70-4: 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-meth… [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2015139536A1 - Method for preparing eltrombopag - Google Patents [patents.google.com]

- 7. Acute toxicity of pyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Hepatotoxicological studies of pyrazolone derivatives on rats. Part 1: The study of aminophenazone (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability Indicating UHPLC Method Development and Validation for Estimation of Eltrombopag and its Related Impurities in Tablet Dosage form – Oriental Journal of Chemistry [orientjchem.org]

- 11. Impurity assessment, development and validation of an RP-HPLC method for the determination of eleven potential impurities of eltrombopag precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one

Abstract

This technical guide provides a comprehensive examination of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one (CAS No. 277299-70-4), a heterocyclic compound of significant interest in modern pharmaceutical synthesis. The pyrazolone core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents. This document delineates the molecular structure, tautomeric forms, physicochemical properties, and synthesis of this specific derivative. Furthermore, it presents detailed protocols for its synthesis and analytical characterization by NMR, MS, and HPLC, grounded in established methodologies. The principal focus is its critical role as a key intermediate in the manufacturing of Eltrombopag, a thrombopoietin receptor agonist. This guide serves as a technical resource for researchers in organic synthesis and drug development, offering field-proven insights into the handling, analysis, and application of this important molecule.

Introduction: The Pyrazolone Scaffold in Modern Drug Discovery

The pyrazolone ring, a five-membered diazole heterocycle, is a cornerstone of medicinal chemistry.[1] First synthesized by Ludwig Knorr in 1883, pyrazolone derivatives quickly entered the pharmacopeia with the introduction of the analgesic and antipyretic drug Antipyrine (Phenazone).[2][3] Since then, this versatile scaffold has been incorporated into a vast array of clinically significant drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-cancer, and neuroprotective effects.[4]

This guide focuses on a specific, industrially relevant derivative: This compound . While not an active pharmaceutical ingredient (API) itself, its molecular architecture is pivotal. It serves as a crucial, late-stage intermediate in the synthesis of Eltrombopag, a non-peptide thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia.[5][] Understanding the molecular structure, reactivity, and analytical profile of this intermediate is paramount for ensuring the quality, purity, and efficacy of the final drug product. This document provides an in-depth analysis tailored for professionals engaged in pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

Systematic Nomenclature and Identification

-

IUPAC Name: this compound[]

-

CAS Number: 277299-70-4[7]

-

Molecular Formula: C₁₂H₁₄N₂O[5]

-

Molecular Weight: 202.25 g/mol [5]

The structure consists of a central 3-pyrazolone ring. The N2 atom of the heterocycle is substituted with a 3,4-dimethylphenyl group, and the C5 carbon is substituted with a methyl group.

Caption: 2D Structure of this compound.

Tautomerism: A Key Structural Feature

A fundamental characteristic of pyrazolones is their ability to exist in multiple tautomeric forms.[8] For this molecule, the primary equilibrium is between the keto form (3-one) and the aromatic enol form (5-ol). The N-aryl substituent generally stabilizes the depicted keto tautomer; however, the enol form, 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-ol, is a recognized synonym and contributes to the compound's reactivity.[9]

Caption: Keto-Enol Tautomerism of the Pyrazolone Core.

Physicochemical Properties

The physicochemical properties of this intermediate are critical for process development, including reaction kinetics, solvent selection, and purification strategies.

| Property | Value | Source |

| Melting Point | 121.0 to 125.0 °C | [10] |

| Boiling Point | 338.5 ± 52.0 °C at 760 mmHg | [10] |

| Density | 1.121 g/cm³ | [10] |

| XLogP3 | 2.6 | [10] |

| Appearance | Light yellow to off-white solid | [11] |

Synthesis and Purification

Synthetic Pathway: The Knorr Pyrazolone Synthesis

The synthesis of this compound is a classic example of the Knorr pyrazolone synthesis, first reported in 1883.[3] This reaction involves the condensation of a hydrazine derivative with a β-ketoester.[8] In this specific case, 3,4-dimethylphenylhydrazine reacts with ethyl acetoacetate. The mechanism proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and elimination of ethanol to yield the stable pyrazolone ring.[8][12]

Caption: Workflow for the Knorr Synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[5] It represents a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC).

Materials:

-

3,4-dimethylphenylhydrazine hydrochloride (17.7 g, 0.1 mol)

-

Ethyl acetoacetate (13.0 g, 0.1 mol)

-

Sodium acetate (8.2 g, 0.1 mol)

-

Glacial acetic acid (250 mL)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dimethylphenylhydrazine hydrochloride (0.1 mol), ethyl acetoacetate (0.1 mol), sodium acetate (0.1 mol), and glacial acetic acid (250 mL).

-

Condensation: Heat the reaction mixture to reflux with continuous stirring. Maintain reflux for 24 hours.

-

Causality Insight: The acidic medium catalyzes the initial condensation to form the hydrazone. Sodium acetate acts as a base to neutralize the HCl from the hydrazine salt. Prolonged heating drives the intramolecular cyclization to completion.

-

-

Solvent Removal: After 24 hours, cool the mixture to room temperature. Remove the glacial acetic acid under reduced pressure using a rotary evaporator.

-

Extraction and Workup: Dissolve the resulting residue in diethyl ether (approx. 1 L). Transfer the ether solution to a separatory funnel and wash carefully with saturated aqueous NaHCO₃ solution (5 x 200 mL) to remove any remaining acetic acid.

-

Trustworthiness Check: The washing step is critical. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic, confirming the complete removal of acid.

-

-

Isolation: Separate the ethereal layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification (Optional): For higher purity required in pharmaceutical applications, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Structural Characterization and Analytical Methods

Unambiguous characterization of pharmaceutical intermediates is a regulatory and scientific necessity. The following methods are standard for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the molecular skeleton.

-

¹H NMR Analysis: The proton NMR spectrum confirms the presence and connectivity of all non-exchangeable protons.[5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.30 | broad singlet | 1H | NH proton (pyrazolone ring) |

| 7.49 | doublet (d) | 1H | Aromatic H (phenyl ring) |

| 7.43 | doublet of doublets (dd) | 1H | Aromatic H (phenyl ring) |

| 7.14 | doublet (d) | 1H | Aromatic H (phenyl ring) |

| 5.31 | singlet | 1H | CH proton (C4 of pyrazolone) |

| 2.22 | singlet | 3H | CH₃ (phenyl ring) |

| 2.20 | singlet | 3H | CH₃ (phenyl ring) |

| 2.08 | singlet | 3H | CH₃ (C5 of pyrazolone) |

Data acquired in d6-DMSO at 300 MHz.[5]

-

¹³C NMR Analysis: While specific experimental data is not widely published, the expected chemical shifts can be predicted based on known values for pyrazole and substituted aromatic systems.[4][13]

-

C=O: ~170-180 ppm

-

Aromatic Carbons: ~115-140 ppm

-

Pyrazolone Ring Carbons (C4, C5): ~100 ppm (C4), ~150-160 ppm (C5)

-

Methyl Carbons: ~15-25 ppm

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Analysis: Electrospray ionization (ES) in positive mode typically shows the protonated molecule.

-

Reported Data: m/z 203 [M+H]⁺[5]

-

Interpretation: This result is consistent with the calculated molecular weight of 202.25 g/mol , confirming the molecular formula C₁₂H₁₄N₂O.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

Expected Peaks: Based on the structure and data from similar pyrazolones, the following peaks are anticipated:[2][4]

-

~3100-3200 cm⁻¹: N-H stretching

-

~2900-3000 cm⁻¹: C-H stretching (aromatic and aliphatic)

-

~1700 cm⁻¹: C=O stretching (ketone in the ring)

-

~1590-1610 cm⁻¹: C=N and C=C stretching

-

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical intermediates.

Objective: To quantify the purity of this compound and detect any process-related impurities.

Instrumentation:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of Acetonitrile and water (with 0.1% formic acid or similar modifier) is typically effective.

-

Example Gradient: Start at 60% water / 40% Acetonitrile, ramp to 10% water / 90% Acetonitrile over 15 minutes.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., Acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the sample to be tested at the same concentration.

-

Chromatographic Run: Equilibrate the column with the initial mobile phase. Inject the sample and run the gradient method.

-

Detection: Monitor the eluent at a suitable wavelength (e.g., 254 nm).

-

Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Significance in Drug Development

Critical Intermediate for Eltrombopag

The primary industrial importance of this compound is its role as a key precursor to Eltrombopag.[][7] The synthesis involves an azo coupling reaction between the pyrazolone intermediate and a diazotized aniline derivative.[14][15]

Sources

- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 2. jocpr.com [jocpr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | 277299-70-4 [chemicalbook.com]

- 7. clearsynth.com [clearsynth.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. CAS 277299-70-4: 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-meth… [cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. name-reaction.com [name-reaction.com]

- 13. Pyrazole(288-13-1) 13C NMR [m.chemicalbook.com]

- 14. US11161821B2 - Process for the preparation of Eltrombopag olamine and its intermediates - Google Patents [patents.google.com]

- 15. An Improved Process For The Preparation Of Intermediate Used In The [quickcompany.in]

The Multifaceted Biological Activities of Pyrazolone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Legacy and Therapeutic Plasticity of the Pyrazolone Scaffold

The pyrazolone nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, represents a cornerstone in medicinal chemistry.[1][2][3] First synthesized in 1883 by Ludwig Knorr, the discovery of antipyrine's analgesic and antipyretic properties ignited over a century of research into this versatile scaffold.[1][2][3] This guide provides an in-depth exploration of the diverse biological activities of pyrazolone derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic effects, detail robust experimental protocols for their evaluation, and present key structure-activity relationship (SAR) data to guide future drug design.

The remarkable therapeutic plasticity of the pyrazolone core has led to the development of a wide array of drugs with applications spanning anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant therapies.[1][2][4][5] This enduring relevance stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets.

I. Anti-inflammatory and Analgesic Activity: Targeting the Arachidonic Acid Cascade and Beyond

The most well-established therapeutic application of pyrazolone derivatives lies in their potent anti-inflammatory and analgesic effects.[6][7] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of pain and inflammation.[7][8]

Mechanism of Action: COX Inhibition and Other Pathways

While many pyrazolone derivatives exhibit non-selective inhibition of both COX-1 and COX-2 isoforms, efforts have been made to develop COX-2 selective inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition.[4][8] Beyond COX inhibition, some pyrazolone derivatives exert their anti-inflammatory effects through the modulation of other signaling pathways, including the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[8] Certain derivatives have also demonstrated dual inhibition of both COX and lipoxygenase (LOX) pathways, offering a broader spectrum of anti-inflammatory activity.[8][9]

Caption: Inhibition of inflammatory pathways by pyrazolone derivatives.

Experimental Evaluation of Anti-inflammatory and Analgesic Activity

A robust assessment of the anti-inflammatory and analgesic potential of novel pyrazolone derivatives requires a combination of in vitro and in vivo assays.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of pyrazolone derivatives against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a reference drug (e.g., celecoxib, indomethacin) in a suitable buffer.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of pyrazolone derivatives in a well-established animal model.[2][10]

Methodology:

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

In Vivo Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral analgesic activity of pyrazolone derivatives.

Methodology:

-

Animal Model: Use Swiss albino mice.

-

Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

-

Induction of Pain: After a set time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).

-

Observation: Immediately after the injection, count the number of writhes for a defined period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of protection from writhing for each treatment group compared to the vehicle control group.

Structure-Activity Relationship (SAR) Insights

-

Substitution at N1: The nature of the substituent at the N1 position of the pyrazolone ring significantly influences anti-inflammatory activity. Aromatic or heteroaromatic rings at this position are often associated with enhanced potency.

-

Substitution at C3: Alkyl or aryl groups at the C3 position are common. For example, a methyl group is present in antipyrine, while a phenyl group is found in many potent anti-inflammatory derivatives.[4]

-

Substitution at C4: The C4 position is a key site for modification to modulate activity and selectivity. Introduction of various substituents can lead to compounds with improved profiles.

-

Benzenesulfonamide Moiety: The incorporation of a benzenesulfonamide group, as seen in celecoxib, can confer COX-2 selectivity.[4]

| Compound/Derivative | Target(s) | Key Structural Features | Reference |

| Phenylbutazone | COX-1/COX-2 | 4-butyl-1,2-diphenylpyrazolidine-3,5-dione | |

| Celecoxib | COX-2 | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | [8] |

| Edaravone | Free radical scavenger | 3-methyl-1-phenyl-2-pyrazolin-5-one | [1] |

| Compound 9b | COX-1/COX-2 | 1-(benzenesulfonamide)-3-methyl-1H-pyrazol-5(4H)-one derivative | [4] |

II. Anticancer Activity: Targeting Multiple Hallmarks of Cancer

The pyrazolone scaffold has emerged as a promising platform for the development of novel anticancer agents.[11][12][13][14][15] Pyrazolone derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and resistance to apoptosis.

Mechanisms of Anticancer Action

The anticancer activity of pyrazolone derivatives is often multifactorial, involving the inhibition of various protein kinases, enzymes, and signaling pathways crucial for tumor growth and survival.[11][15]

-

Kinase Inhibition: Many pyrazolone derivatives act as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, and non-receptor tyrosine kinases.[11] They also target cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[15]

-

Tubulin Polymerization Inhibition: Some pyrazolone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis.[12][14]

-

Telomerase Inhibition: Certain 4,4'-dihalopyrazolone derivatives have been identified as human telomerase inhibitors, which can lead to senescence and apoptosis in cancer cells.[12]

-

Induction of Apoptosis: Pyrazolone derivatives can induce apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and activation of caspases.

-

DNA Intercalation: Some derivatives have been shown to bind to the minor groove of DNA, leading to cell cycle arrest and apoptosis.[15]

Caption: Multifaceted anticancer mechanisms of pyrazolone derivatives.

Experimental Evaluation of Anticancer Activity

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the antiproliferative activity of pyrazolone derivatives against various cancer cell lines.

Methodology:

-

Cell Culture: Seed cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of pyrazolone derivatives on cell cycle progression.

Methodology:

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.

-

Staining: Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action | IC50 Value | Reference |

| Pyrazolone P7 | A549, NCI-H522 | G2/M phase cell cycle arrest | Low µM range | [12] |

| Compound 33 & 34 | HCT116, MCF7, HepG2, A549 | CDK2 inhibition | < 23.7 µM | [15] |

| Compound 59 | HepG2 | DNA binding | 2 µM | [15] |

| Compound 43 | MCF-7 | PI3 kinase inhibition | 0.25 µM | [15] |

| Pyrazole 5a | MCF-7 | Not specified | 14 µM | [16] |

III. Antimicrobial Activity: A Scaffold for Combating Infectious Diseases

Pyrazolone derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][17][18][19][20][21] Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Mechanisms of Antimicrobial Action

-

Inhibition of DNA Gyrase: Some pyrazolone derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[21]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of some pyrazolone derivatives allows them to interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents.

-

Inhibition of Key Enzymes: Pyrazolone derivatives can inhibit various enzymes crucial for microbial survival and growth.

Experimental Evaluation of Antimicrobial Activity

In Vitro Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a pyrazolone derivative that inhibits the visible growth of a microorganism.

Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Prepare serial twofold dilutions of the test compound in a suitable broth medium in a 96-well microplate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

| Compound/Derivative | Target Microorganism(s) | MIC Value | Reference |

| Amino-pyrazolone derivatives 12 and 13 | Bacteria and fungi | Not specified | [1] |

| Imidazo-pyridine substituted pyrazole 18 | Gram-positive and Gram-negative bacteria | <1 μg/ml | [21] |

| Pyrazole-thiazole hybrids 10 | Bacteria | 1.9-3.9 μg/ml | [21] |

IV. Anticonvulsant Activity: Modulating Neuronal Excitability

Several pyrazolone derivatives have been investigated for their anticonvulsant properties, showing promise for the treatment of epilepsy.[22][23][24][25]

Mechanisms of Anticonvulsant Action

The precise mechanisms of action for the anticonvulsant effects of pyrazolone derivatives are still under investigation, but they are thought to involve the modulation of neuronal ion channels and neurotransmitter systems to reduce neuronal hyperexcitability. Some derivatives may act on GABAergic or glutamatergic systems.

Experimental Evaluation of Anticonvulsant Activity

Maximal Electroshock (MES) Seizure Test

Objective: To evaluate the ability of a compound to prevent the spread of seizures.

Methodology:

-

Animal Model: Use mice or rats.

-

Compound Administration: Administer the test compound or vehicle.

-

Induction of Seizure: After a set time, deliver a brief electrical stimulus through corneal or ear electrodes to induce a tonic-clonic seizure.

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

Objective: To evaluate the ability of a compound to elevate the seizure threshold.

Methodology:

-

Animal Model: Use mice.

-

Compound Administration: Administer the test compound or vehicle.

-

Induction of Seizure: After a set time, inject a convulsive dose of pentylenetetrazole subcutaneously.

-

Observation: Observe the animal for the onset and severity of clonic seizures.

-

Data Analysis: Determine the percentage of animals protected from seizures or the latency to the first seizure.

| Compound/Derivative | Anticonvulsant Activity | Animal Model | Reference |

| Compounds 11a, 11b, 11d | Protective effect against clonic seizures | PTZ-induced seizures in mice | [22][23] |

| Compound 6k | Higher anti-PTZ activity than valproate | sc-PTZ model in mice | [24] |

| Compounds III and V | Significant anticonvulsant activity | Electric shock method in rats | [25] |

Conclusion: The Future of Pyrazolone Derivatives in Drug Discovery